2,5-Dihydroxybenzoic Acid-d3

Description

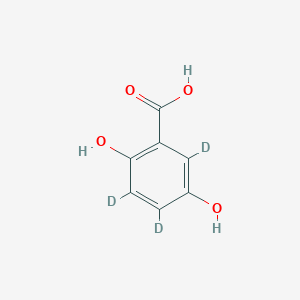

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trideuterio-3,6-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTMDXOMEHJXQO-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])C(=O)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445619 | |

| Record name | 2,5-Dihydroxybenzoic Acid-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294661-02-2 | |

| Record name | 2,5-Dihydroxybenzoic Acid-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Incorporation of 2,5 Dihydroxybenzoic Acid D3

Strategies for Deuteration of Hydroxybenzoic Acids

The introduction of deuterium (B1214612) into aromatic molecules like hydroxybenzoic acids is primarily achieved through hydrogen-deuterium (H-D) exchange reactions. The choice of strategy depends on the desired level of deuteration, regioselectivity, and the stability of the starting material under the reaction conditions.

Electrophilic aromatic substitution is a fundamental mechanism for deuterating aromatic rings. aklectures.com In this reaction, a deuterium cation (D+), acting as an electrophile, attacks the electron-rich π-system of the benzene (B151609) ring. researchgate.net This process forms a resonance-stabilized carbocation intermediate, often called a benzenium ion. libretexts.org The aromaticity is subsequently restored by the loss of a proton (H+) from the same carbon atom that the deuterium attacked, resulting in a deuterated aromatic compound. aklectures.comlibretexts.org

For hydroxybenzoic acids, the reactivity and orientation of the electrophilic substitution are governed by the substituent groups on the benzene ring. researchgate.net The hydroxyl (-OH) groups are strong activating groups, meaning they increase the electron density of the aromatic ring, particularly at the ortho and para positions, making these sites more susceptible to electrophilic attack. Conversely, the carboxylic acid (-COOH) group is a deactivating group. In the case of 2,5-dihydroxybenzoic acid, the powerful activating effects of the two hydroxyl groups dominate, directing deuteration to the available ortho and para positions (C3, C4, and C6).

A common and practical method for achieving this is to reflux the hydroxybenzoic acid in deuterium oxide (D₂O) with an acid catalyst like deuterium chloride (DCl). researchgate.netresearchgate.net The strong acidic conditions generate a high concentration of deuterium cations, facilitating the exchange reaction at the activated carbon positions. researchgate.netresearchgate.net

Achieving selective deuteration is crucial for many applications. While the inherent directing effects of substituents on the aromatic ring provide a degree of regioselectivity, more advanced techniques can offer greater control. researchgate.netresearchgate.net

Researchers have developed several selective methods:

Acid-Catalyzed Exchange under Controlled Conditions: A practical approach involves refluxing the hydroxybenzoic acid in an acidic D₂O solution (e.g., pD adjusted to 0.32 with DCl) for a controlled duration (one to six hours). researchgate.netresearchgate.net This method has been shown to quantitatively yield highly deuterated products like 3,5-dihydroxybenzoic-2,4,6-d₃ acid and 3,4,5-trihydroxybenzoic-2,6-d₂ acid. researchgate.netresearchgate.net The selectivity is driven by the combined electronic effects of the substituents. researchgate.net

Transition Metal Catalysis: Heterogeneous catalysts, such as platinum on carbon (Pt/C), have proven effective for H-D exchange on aromatic rings using D₂O as the deuterium source. oup.com This system, often activated with H₂ gas, can deuterate electron-rich aromatic compounds, including phenols, under relatively mild conditions. oup.com For instance, phenol (B47542) can be fully deuterated at room temperature using this method. oup.com More recently, nanostructured iron catalysts have been developed for the scalable and selective deuteration of various hetero)arenes, including phenols, using D₂O. nih.govnih.gov These catalytic methods can offer different selectivity patterns compared to purely acid-catalyzed reactions and may be more tolerant of other functional groups. researchgate.net

| Method | Reagents & Conditions | Key Features | Relevant Citations |

|---|---|---|---|

| Acid-Catalyzed H-D Exchange | Substrate in D₂O with DCl catalyst; Reflux (1-48 hours) | Direct and cost-effective; Selectivity is governed by electronic effects of substituents. | researchgate.net, researchgate.net |

| Pt/C-Catalyzed H-D Exchange | Pt/C catalyst, D₂O, H₂ gas; Room temperature to 180°C | Effective for electron-rich aromatics; Can achieve full deuteration under mild conditions. | oup.com |

| Iron-Catalyzed H-D Exchange | Nanostructured iron catalyst, D₂O, H₂ pressure | Scalable, robust, and uses an abundant metal catalyst; Good for late-stage labeling. | nih.gov, nih.gov |

Precursor Synthesis and Isotopic Enrichment for 2,5-Dihydroxybenzoic Acid-d3

The direct precursor for the synthesis of this compound is the non-labeled compound, 2,5-Dihydroxybenzoic acid (also known as Gentisic acid). sigmaaldrich.comthermofisher.com This precursor is a commercially available solid. sigmaaldrich.comthermofisher.com

A primary method for isotopic enrichment involves the acid-catalyzed hydrogen-deuterium exchange reaction. researchgate.netresearchgate.net The synthesis is performed by dissolving or suspending 2,5-dihydroxybenzoic acid in deuterium oxide (D₂O) and adding an acid catalyst, such as deuterium chloride (DCl), followed by heating the mixture under reflux. researchgate.net The two hydroxyl groups at positions 2 and 5 strongly activate the aromatic ring for electrophilic substitution at positions 3, 4, and 6. The reaction results in the replacement of the hydrogen atoms at these specific positions with deuterium atoms, yielding the desired this compound (C₇H₃D₃O₄). lgcstandards.com The product can then be isolated by lyophilization (freeze-drying) to remove the D₂O and DCl. researchgate.netresearchgate.net

An alternative, though more complex, approach is the sulfonation-deuteration method. This process involves reacting a precursor with deuterated oleum (B3057394) (D₂SO₄/SO₃) to introduce sulfonic acid groups, which are subsequently replaced by hydroxyl groups upon hydrolysis in D₂O, retaining deuterium at the aromatic positions.

Analytical Validation of Deuterated Purity and Isotopic Distribution

After synthesis, it is imperative to verify the isotopic purity and the specific sites of deuterium incorporation. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two primary analytical techniques employed for this validation. thalesnano.combrightspec.com

High-resolution mass spectrometry can resolve the isotopic distribution of the product, showing a population of molecules with varying numbers of deuterium atoms (e.g., d0, d1, d2, d3). spectroscopyonline.com This data allows for the calculation of the average deuterium incorporation or "percentage deuteration". researchgate.net While MS provides excellent confirmation of mass change and isotopic distribution, it generally cannot distinguish between positional isomers (isotopomers) of a deuterated compound. brightspec.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise location of deuterium atoms within a molecule. brightspec.com Since deuterium (²H) has a different nuclear spin and resonance frequency from protium (B1232500) (¹H), their signals are observed in different spectral regions. thalesnano.com

In ¹H NMR spectroscopy, the substitution of a hydrogen atom with a deuterium atom results in the disappearance of the corresponding signal in the proton spectrum. For this compound, one would analyze the aromatic region of the ¹H NMR spectrum. The absence or significant reduction in the intensity of the signals corresponding to the protons at positions 3, 4, and 6 would confirm that deuteration occurred at these specific sites.

Furthermore, ²H NMR spectroscopy can be used to directly observe the deuterium nuclei, providing unambiguous confirmation of their presence and chemical environment. The combination of ¹H and ²H NMR provides a complete picture of the isotopic labeling pattern, validating the regioselectivity of the synthesis. researchgate.net

| Technique | Information Provided | Advantages | Limitations | Relevant Citations |

|---|---|---|---|---|

| Mass Spectrometry (MS) | Confirms mass increase due to deuteration; Determines isotopic distribution (d0, d1, d2, etc.); Calculates overall % deuteration. | High sensitivity; Requires very small sample amounts. | Cannot typically distinguish between positional isotopomers. | acs.org, researchgate.net, spectroscopyonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the specific atomic positions (localization) of deuterium atoms; Confirms structure. | Provides unambiguous structural information and site of labeling. | Requires larger sample quantities compared to MS; Can be more time-consuming. | researchgate.net, brightspec.com |

Advanced Analytical Applications of 2,5 Dihydroxybenzoic Acid D3

Mass Spectrometry (MS) Methodologies

The deuterated form of 2,5-dihydroxybenzoic acid, 2,5-Dihydroxybenzoic Acid-d3 (2,5-DHB-d3), and its non-deuterated counterpart, 2,5-DHB, are pivotal compounds in the field of mass spectrometry. Their utility spans a range of applications, from serving as a matrix in laser desorption/ionization techniques to acting as an internal standard for precise quantification.

2,5-DHB is one of the most prevalent and versatile matrices used in MALDI-MS. This technique involves co-crystallizing an analyte with a matrix material that strongly absorbs laser energy. Upon irradiation by a laser, the matrix desorbs and ionizes the analyte molecules, allowing for their detection by the mass spectrometer. The deuterated variant, 2,5-DHB-d3, offers specific advantages in quantitative studies by minimizing spectral overlap.

2,5-DHB is a robust matrix for the analysis of a wide array of biomolecules due to its chemical properties and high-yield ion generation. researchgate.net Its broad applicability has made it a matrix of first choice for many researchers. jst.go.jpbruker.com

Peptides and Proteins: 2,5-DHB is highly effective for the analysis of peptides and proteins, including post-translationally modified species like phosphopeptides and glycoproteins. bruker.comnih.gov It facilitates the formation of singly charged ions, which simplifies spectral interpretation compared to techniques that produce multiple charge states. nih.gov The mechanism often involves hydrogen transfer from the matrix to the analyte. nih.gov

Polymers: The analysis of synthetic polymers by MALDI-MS is well-supported by the use of 2,5-DHB as a matrix. bruker.comnist.gov For instance, it has been successfully used in the analysis of poly(propylene oxide) when mixed with an appropriate solvent and sometimes a salt like sodium iodide. nist.gov

Carbohydrates and Glycans: 2,5-DHB is the most commonly used matrix for the analysis of carbohydrates and free neutral glycans. jst.go.jpscientificlabs.co.uksigmaaldrich.com It typically promotes the formation of sodiated adducts, [M+Na]⁺, which are stable and readily detected. scientificlabs.co.uksigmaaldrich.com The versatility of DHB allows for its use with various additives to optimize glycan analysis. jst.go.jp

Lipids: While challenging due to their diverse structures and potential for fragmentation, lipids are frequently analyzed using 2,5-DHB. It is often recommended for lipid analysis in positive ion mode. researchgate.netresearchgate.net Using neutral DHB salts can simplify spectra by reducing the separation of lipid species into multiple ionization states and minimizing fragmentation. nih.gov Uniform matrix layers created with DHB have been shown to significantly improve the reproducibility of lipid analysis. rsc.org

Table 1: Application of 2,5-DHB as a MALDI Matrix for Various Biomolecules

| Biomolecule Class | Key Findings & Applications | Citations |

| Peptides & Proteins | Effective for a wide variety, including phosphopeptides and glycoproteins. Promotes simple, singly charged ion spectra. | bruker.comnih.govnih.gov |

| Polymers | Suitable for synthetic polymers like poly(propylene oxide). | bruker.comnist.gov |

| Carbohydrates & Glycans | Considered the standard matrix, especially for neutral glycans, often forming [M+Na]⁺ ions. | jst.go.jpscientificlabs.co.uksigmaaldrich.com |

| Lipids | Widely used for lipidomics, with uniform layers enhancing reproducibility. Neutral DHB salts can simplify spectra. | researchgate.netresearchgate.netnih.govrsc.org |

| Oligonucleotides | While other matrices are often specialized for oligonucleotides, DHB has been used, though sometimes with less efficiency than newer formulations. | acs.org |

Quantitative analysis by MALDI-MS is inherently challenging due to issues like sample and matrix heterogeneity, which can lead to significant signal variability. nih.gov The use of a stable isotope-labeled internal standard is a critical strategy to improve accuracy and reproducibility. nih.gov this compound serves as an excellent internal standard in mass spectrometry for the precise quantification of metabolites in complex biological samples.

The principle relies on the internal standard being chemically almost identical to the analyte, thus behaving similarly during sample preparation, crystallization, and ionization. amolf.nl By measuring the ratio of the analyte signal to the internal standard signal, variations in ion intensity can be normalized, leading to more reliable quantitative results. amolf.nlamolf.nl Deuterated standards, such as 2,5-DHB-d3, are ideal because their increased mass shifts their signal from the non-deuterated analyte, preventing isobaric interference while maintaining similar physicochemical properties. This approach has been successfully demonstrated for various analytes, where the use of a deuterated standard significantly improved calibration curve linearity and reduced measurement uncertainty. amolf.nlresearchgate.net

To overcome some of the limitations of pure 2,5-DHB, such as crystal heterogeneity and to improve sensitivity, various modified matrix formulations have been developed. These often involve the use of additives or the creation of ionic liquid matrices (ILMs).

DHB/N,N-dimethylaniline (DMA): A matrix consisting of 2,5-DHB and N,N-dimethylaniline has been shown to provide substantial improvements in sensitivity for the analysis of native N-linked oligosaccharides compared to the traditional DHB matrix. nih.gov This combination results in a more uniform matrix crystal layer, leading to highly homogeneous sample distribution and more reproducible mass spectra without significant spot-to-spot signal variations. nih.govnih.gov The enhanced homogeneity and sensitivity of the DHB/DMA matrix allow for accurate quantitative analysis of native glycans using an internal standard method. nih.govnih.gov

DHB/Aniline (B41778): Similarly, a mixture of 2,5-DHB and aniline has been used to improve the detection of N-linked glycans. nih.govacs.org This matrix not only increases the signal intensity for oligosaccharides but also facilitates on-target derivatization of the glycans, forming a stable Schiff base that can be analyzed by MALDI-MS. nih.govacs.org Both native and derivatized glycans ionize efficiently as sodium adducts. nih.gov

Table 2: Modified 2,5-DHB Matrix Formulations and Their Advantages

| Modified Matrix | Analyte Class | Key Advantages | Citations |

| DHB/N,N-dimethylaniline | Oligosaccharides, Glycans | Substantial sensitivity improvement, uniform crystal morphology, high sample homogeneity, enhanced reproducibility. | nih.govnih.gov |

| DHB/Aniline | Glycans | Significant signal increase, facile on-target derivatization, improved detection. | nih.govacs.orgresearchgate.net |

| DHB butylamine (B146782) (ILM) | Oligosaccharides, Polymers | Enhanced shot-to-shot reproducibility, reduced fragmentation of fragile molecules (e.g., sialylated glycans). | nih.gov |

MALDI Mass Spectrometry Imaging (MSI) is a powerful technique used to map the spatial distribution of molecules directly in tissue sections. 2,5-DHB is a widely used matrix for the MSI of various biological molecules, including lipids, metabolites, and drugs. bruker.comnih.govmaastrichtuniversity.nl The selection of the matrix is crucial for the success of MALDI-MSI experiments. researchgate.net

In MALDI-MSI, a thin layer of the matrix is applied over a tissue slice. The laser is then rastered across the surface, generating a mass spectrum at each x,y-coordinate. This creates a "molecular fingerprint" that correlates analyte abundance with its spatial location. nih.gov The use of deuterated internal standards, applied homogeneously across the tissue, is a key methodology for achieving quantitative or semi-quantitative imaging. amolf.nlamolf.nlacs.org By normalizing the analyte signal to the internal standard signal at each pixel, variations in ionization efficiency due to the complex tissue environment can be corrected, allowing for a more accurate representation of the analyte's distribution and concentration. amolf.nlnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the separation, identification, and quantification of molecules in complex mixtures. dtu.dkamegroups.org In the context of metabolite analysis, LC-MS methods have been developed for the quantification of 2,5-dihydroxybenzoic acid itself, as it is an endogenous metabolite.

A high-throughput LC-MS/MS method has been validated for the simultaneous quantification of 2,3-DHBA and 2,5-DHBA in rat plasma. rrml.ro In such assays, a deuterated internal standard like this compound would be invaluable. The use of a stable isotope-labeled internal standard is considered best practice in quantitative LC-MS to correct for variations during sample preparation (e.g., extraction) and instrumental analysis (e.g., matrix effects and ionization suppression). amegroups.orgresearchgate.net The standard is added at a known concentration to samples, and the analyte concentration is determined by comparing its peak area to that of the internal standard. This ensures high precision and accuracy in the quantification of the target metabolite. rrml.roresearchgate.net

Development of Analytical Procedures for Complex Sample Matrices

The inherent complexity of biological and environmental samples necessitates robust analytical methods for the accurate quantification of metabolites. This compound serves as an ideal stable isotope-labeled internal standard for mass spectrometry (MS) and high-performance liquid chromatography (HPLC) based analyses. Its use allows for the correction of analytical variability, including matrix effects and inconsistencies in sample preparation and instrument response, thereby enabling the precise quantification of its non-labeled counterpart, 2,5-dihydroxybenzoic acid (gentisic acid), in intricate matrices like plasma, urine, and tissue extracts.

Methodologies often employ techniques such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). For instance, a validated approach might involve spiking the biological matrix with a known concentration of 2,5-DHBA-d3. Following extraction and separation on a C18 column, quantification is achieved using multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for both the analyte and the deuterated standard (e.g., m/z 157.14 → 113.02 for 2,5-DHBA-d3). This ensures high selectivity and accuracy.

Furthermore, the non-deuterated form, 2,5-DHBA, is widely used as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. oup.comsigmaaldrich.com Research has shown that using a binary matrix of 2,5-DHBA mixed with 2,5-dihydroxyacetophenone (2,5-DHAP) can circumvent issues like the matrix-induced demethylation of certain lipids, allowing for the unequivocal identification of phospholipid species in complex mixtures and tissue imaging experiments without prior separation. nih.gov These advancements in matrix composition and the use of deuterated standards are critical for improving the reliability of analyses in complex systems. oup.comnih.gov

Table 1: Batch Consistency Data for Synthesized this compound This table illustrates typical quality control metrics for the production of the deuterated compound, ensuring its suitability for use as an analytical standard.

| Batch | Purity (HPLC) | Deuterium (B1214612) Content |

|---|---|---|

| A | 96.2% | 97.8% |

| B | 95.8% | 98.1% |

| C | 96.5% | 97.5% |

Data sourced from Benchchem.

Stable Isotope Tracing and Metabolomics Research

Stable isotope tracing is a powerful technique to map the flow of atoms through metabolic networks. nih.gov 2,5-DHBA-d3 is particularly useful in this context, given the involvement of its endogenous counterpart in several key metabolic pathways.

Investigation of Metabolic Pathways and Fluxes (e.g., salicylic (B10762653) acid degradation, tyrosine and benzoate (B1203000) metabolisms)

2,5-Dihydroxybenzoic acid is a known metabolite in several significant pathways, making its deuterated form an excellent tracer for studying their dynamics.

Salicylic Acid Degradation: 2,5-DHBA is an active metabolite of salicylic acid. lgcstandards.comscbt.com In the liver, salicylic acid can be metabolized by cytochrome P450 enzymes to form both 2,5-DHBA and 2,3-DHBA. spandidos-publications.comnih.gov Using 2,5-DHBA-d3 as a standard allows for the precise quantification of this metabolic conversion, providing insights into salicylate (B1505791) pharmacology and oxidative stress. spandidos-publications.comnih.gov

Tyrosine and Benzoate Metabolism: The KEGG database lists gentisic acid as an intermediate in both tyrosine metabolism and benzoate degradation pathways. genome.jp It is considered a byproduct of these metabolic processes. lgcstandards.com Studies using stable isotopes can trace the incorporation of labeled precursors (like deuterated tyrosine or benzoate) into 2,5-DHBA, thereby quantifying the metabolic flux through these pathways.

Siderophore Biosynthesis: In eukaryotes, 2,5-DHBA is a siderophore-like molecule involved in iron homeostasis. nih.gov Its biosynthesis is catalyzed by the enzyme 3-OH butyrate (B1204436) dehydrogenase (BDH2). Tracing studies can elucidate the regulation of this pathway and its importance in iron metabolism. nih.gov

Functional Analysis of Gene Dysregulations via Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a technique that uses isotopically labeled nutrients to probe the functional state of metabolic networks. nih.gov This approach is particularly powerful for understanding the downstream consequences of genetic mutations or dysregulations.

A prime example related to 2,5-DHBA involves the gene bdh2. Studies in mice have shown that the targeted disruption (knockout) of the bdh2 gene, which codes for the enzyme responsible for 2,5-DHBA synthesis, leads to a complete absence of detectable 2,5-DHBA. nih.gov This genetic dysregulation results in a distinct phenotype of microcytic anemia and significant iron overload in the spleen. nih.gov

By applying SIRM principles, one could use a labeled precursor to demonstrate the blocked synthesis of 2,5-DHBA in bdh2 null mice compared to wild-type controls. Furthermore, using 2,5-DHBA-d3 as a tracer could help investigate its uptake, distribution, and mechanism of action in rescuing the iron overload phenotype, providing a functional link between the gene, the metabolite, and the physiological outcome. nih.gov This demonstrates how SIRM can be used to unravel the functional role of genes within metabolic pathways. nih.gov

Kinetic Analysis of Biochemical Transformations Using Deuterated Analogs

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). semanticscholar.org This effect is a valuable tool for studying reaction mechanisms and kinetics. The C-D bond is stronger than the C-H bond, so reactions that involve the cleavage of this bond will be slower for the deuterated compound.

For 2,5-DHBA-d3, a measurable KIE has been observed. For example, the oxidation of 2,5-DHBA with ferric chloride (FeCl₃) to produce p-benzoquinone and CO₂ is a known chemical transformation. When 2,5-DHBA-d3 is used instead of its non-deuterated analog, the reaction kinetics are reduced by approximately 15%. This observation confirms that the cleavage of the aromatic C-H (or C-D) bond is involved in the rate-determining step of this oxidation reaction. Analyzing such kinetic differences provides fundamental insights into the mechanisms of biochemical transformations. semanticscholar.org

Assessment of Carbon Source Metabolism in Complex Biological Systems

Understanding how complex microbial communities, such as those in soil, utilize different carbon sources is a key area of ecological research. Stable isotope probing (SIP) combined with metabolomics is a powerful method to track the flow of carbon from a labeled substrate into microbial biomass and metabolites. osti.gov

In a study investigating carbon metabolism in soil, various ¹³C-labeled carbon sources (including glucose, xylose, and amino acids) were supplied to soil samples. osti.govbiorxiv.org Untargeted metabolomics analysis revealed the ¹³C-enrichment of numerous downstream metabolites over time. Notably, 2,5-dihydroxybenzoic acid was identified as one of the metabolites produced by the soil microbiome. The study tracked the incorporation of ¹³C into 2,5-DHBA from different initial carbon sources. For instance, ¹³C-labeled salicylic acid was produced rapidly from both ¹³C-glucose and ¹³C-amino acids, suggesting a biosynthetic origin. osti.gov Tracking the subsequent conversion to ¹³C-2,5-DHBA would provide a direct measure of this metabolic activity within the complex soil ecosystem. This approach allows researchers to map active metabolic pathways and understand the legacy of different carbon sources in the environment. osti.govbiorxiv.org

Table 2: Detection of ¹³C-Labeled Metabolites in Soil from Different Carbon Sources This table summarizes findings from a stable isotope probing study, showing that key metabolites like salicylic acid and 2,5-dihydroxybenzoic acid are produced from various fundamental carbon building blocks by soil microbial communities.

| ¹³C-Labeled Carbon Source | Key Labeled Metabolites Detected | Implication |

|---|---|---|

| ¹³C-Glucose | Salicylic acid, 2,5-Dihydroxybenzoic acid | Demonstrates biosynthesis from a simple sugar. |

| ¹³C-Amino Acids | Salicylic acid, 2,5-Dihydroxybenzoic acid | Shows production via amino acid catabolism or transformation. |

| ¹³C-Xylose | 2,5-Dihydroxybenzoic acid | Indicates pathway activity from pentose (B10789219) sugars. |

Data adapted from Swenson et al., 2022. osti.govbiorxiv.org

Methodological Advancements in Isotope-Labeled Compound Analysis

The field of metabolomics is continually advancing, with new methods enhancing the sensitivity, throughput, and accuracy of analyzing isotope-labeled compounds like 2,5-DHBA-d3. These advancements span labeling strategies, sample preparation, and instrumentation.

One area of development is in the refinement of labeling techniques. While deuterium labeling is effective, it can sometimes affect the chromatographic retention time of a compound compared to its non-labeled counterpart. nih.gov This has led to the increased use of ¹³C and ¹⁵N labels, which cause negligible chromatographic shifts, simplifying data analysis. nih.gov

Improvements in MALDI-MS matrices are also a significant area of advancement. While 2,5-DHBA is a workhorse matrix, its tendency to form inhomogeneous crystals can affect reproducibility. oup.com This has spurred the development of novel matrix materials and binary matrices, such as the DHB/DHAP mixture, to provide more uniform crystallization and suppress unwanted background ions, thereby improving the sensitivity and reliability of MALDI analysis for a wide range of molecules. oup.comnih.gov

Furthermore, integrated software platforms and automated workflows are being developed to streamline the analysis of data from stable isotope tracing experiments. These tools facilitate the automated identification of labeled compounds, the calculation of isotope enrichment, and the mapping of data onto metabolic pathways, making the powerful SIRM approach more accessible to researchers. nih.govacs.org

Optimization of Sample Preparation for Analytical Platforms

The success of analytical techniques, especially Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, is critically dependent on the meticulous preparation of the sample and matrix. The use of this compound as a matrix or internal standard necessitates specific considerations to maximize its benefits, such as reducing background noise and enhancing signal clarity for low-abundance analytes.

Co-crystallization and Solvent Systems:

Effective sample preparation for MALDI analysis using 2,5-DHB-d3 hinges on achieving homogeneous co-crystallization of the analyte with the matrix. The choice of solvent is paramount and should be tailored to the analyte's properties. ucsb.edu Ideal solvents are volatile and capable of dissolving both the polar 2,5-DHB-d3 matrix and the specific analyte. ucsb.edu A common approach involves dissolving the matrix in a mixture of an organic solvent and water, often with a small amount of acid like trifluoroacetic acid (TFA) to aid in ionization. ucsb.eduapmaldi.com For instance, a typical solvent system for peptides and proteins is a solution of acetonitrile (B52724) and water (e.g., 30:70 v/v) with 0.1% TFA. ucsb.edu

Dried-Droplet Method and Variants:

The most common sample deposition technique is the "dried-droplet" method. mdpi.com This involves mixing the analyte solution with the 2,5-DHB-d3 matrix solution and spotting a small volume (typically 0.5-1 µL) onto the MALDI target plate, which is then allowed to air-dry. skku.edu Variations to this method have been developed to improve crystal uniformity and analyte incorporation. One such variant is the "sandwich" method, where a layer of matrix is deposited first, followed by the analyte, and then a final layer of matrix. ucsb.edu This can lead to better signal intensity. skku.edu

Optimization for Specific Analyte Classes:

The sample preparation protocol often requires modification based on the class of molecule being analyzed.

Lipids: For lipidomics, where analytes are non-polar, a two-layer method has proven effective. A uniform layer of the 2,5-DHB-d3 matrix is first created on the target. The lipid extract, dissolved in a solvent in which DHB is insoluble (like chloroform), is then deposited on top. nih.govresearchgate.net This prevents the disruption of the matrix crystals and promotes a homogeneous distribution of the lipid analytes, which significantly improves analytical reproducibility. nih.govresearchgate.net

Glycans and Phosphopeptides: The analysis of these molecules can be enhanced by the use of additives in the matrix solution. For glycan analysis, supplementing the 2,5-DHB-d3 solution with 1 mM sodium chloride (NaCl) can improve signal. ucsb.edu For phosphopeptides, the addition of ammonium (B1175870) citrate (B86180) to the matrix solution can lead to more homogeneous crystallization and clearer signals.

The table below summarizes typical solvent and additive choices for optimizing sample preparation with 2,5-DHB-d3 for different analyte classes.

| Analyte Class | Typical Solvent System | Common Additives | Sample Preparation Method |

| Peptides & Proteins | 30-50% Acetonitrile in 0.1% aqueous TFA | None | Dried-Droplet, Sandwich Method |

| Lipids | Chloroform (for analyte) deposited on a pre-formed matrix layer | None | Two-Layer Method |

| Glycans | Water or 30% Acetonitrile in 0.1% aqueous TFA | 1 mM NaCl | Dried-Droplet |

| Polar Small Molecules | Methanol, Acetonitrile, Isopropanol | None | Dried-Droplet |

| Non-polar Small Molecules | Chloroform, Dichloromethane, THF | None | Dried-Droplet |

Interfacing with Advanced Spectroscopic Techniques (e.g., MALDI-FT-ICR-MS)

The primary advantage of using this compound as a matrix becomes particularly evident when interfaced with high-resolution mass spectrometers like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS).

Reducing Low-Mass Interferences:

In MALDI-MS, the matrix itself is ionized and can form a multitude of cluster ions, which appear in the low mass-to-charge (m/z) region of the spectrum (typically <500 Da). d-nb.info These matrix-related peaks can obscure the signals from low molecular weight analytes. The use of 2,5-DHB-d3 mitigates this issue. Since deuterium is heavier than hydrogen, the masses of the matrix-related ions are shifted to a higher m/z value. This "unmasks" the low-mass region of the spectrum, allowing for the clear detection and analysis of small molecule analytes that would otherwise be hidden.

High Mass Accuracy and Resolution:

MALDI-FT-ICR-MS provides exceptionally high mass resolution and accuracy, which is crucial for the confident identification of compounds in complex mixtures. nih.govuni-bayreuth.de The clean background in the low-mass range afforded by 2,5-DHB-d3 complements the capabilities of FT-ICR-MS. Furthermore, the abundant and well-characterized isotopic peaks of the deuterated matrix itself can serve as internal calibrants or "lock masses" to further improve mass accuracy during data acquisition. d-nb.infonih.gov A study on DHB solutions demonstrated that numerous matrix-related peaks are present and can be used for the internal calibration of the mass axis in MALDI-FT-ICR-MS. nih.gov

Applications in Lipidomics and Metabolomics:

The combination of 2,5-DHB-d3 and MALDI-FT-ICR-MS is particularly powerful for lipidomics and metabolomics. Researchers have successfully used a uniform layer of DHB as a matrix for MALDI-FT-ICR-MS to analyze changes in lipids within biological systems. nih.govresearchgate.net The high resolution allows for the separation of lipid species with very similar masses, and the use of a deuterated matrix would further enhance the ability to detect low-abundance lipids and small molecule metabolites by shifting matrix interferences. nih.govresearchgate.net The benefits of using 2,5-DHB-d3 in advanced spectroscopic techniques are summarized in the table below.

| Feature | Benefit in Advanced Spectroscopy (e.g., MALDI-FT-ICR-MS) |

| Mass Shift of Matrix Ions | Reduces background interference in the low m/z range, enabling the detection of small molecule analytes. |

| High Resolution Compatibility | Complements the high mass accuracy of FT-ICR-MS, leading to more confident compound identification. nih.gov |

| Internal Calibration Potential | The well-defined deuterated matrix peaks can be used as internal lock masses to achieve even higher mass accuracy. d-nb.infonih.gov |

| Improved Reproducibility | When combined with optimized sample preparation, it leads to more reproducible and reliable quantitative data. nih.govresearchgate.net |

Biochemical and Biological Research Exploiting 2,5 Dihydroxybenzoic Acid D3

Elucidation of Metabolic Roles in Biological Systems

2,5-Dihydroxybenzoic acid is a naturally occurring phenolic acid with recognized metabolic significance. The use of its deuterated analog, 2,5-DHB-d3, is instrumental in metabolic studies, offering a way to trace and quantify metabolic fluxes with high accuracy.

2,5-Dihydroxybenzoic acid, also known as gentisic acid, is an active metabolite derived from the degradation of salicylic (B10762653) acid. bayvillechemical.netpharmaffiliates.comlgcstandards.comamericanchemicalsuppliers.comlgcstandards.com In fact, it is considered a minor (1%) product of the metabolic breakdown of aspirin (B1665792), which is acetylsalicylic acid. wikipedia.orghmdb.ca The metabolic conversion of salicylic acid can occur via cytochrome P450-mediated reactions, leading to the formation of both 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA). nih.govnih.gov The study of this metabolic pathway is critical for understanding the pharmacology of aspirin and other salicylates.

Beyond its origin from salicylic acid, 2,5-dihydroxybenzoic acid is also a byproduct of both tyrosine and benzoate (B1203000) metabolism. bayvillechemical.netpharmaffiliates.comlgcstandards.comlgcstandards.com The metabolic pathways of these fundamental amino and aromatic acids are complex and central to many physiological processes. Research into these pathways benefits from the use of stable isotope-labeled compounds like 2,5-DHB-d3 to differentiate between endogenous pools and externally introduced tracers. While direct studies extensively detailing the role of 2,5-DHB-d3 in tracing tyrosine and benzoate metabolism are specific, the known metabolic link of its non-deuterated form provides a strong basis for its application in such research. For instance, inhibitors of tyrosine phenol-lyase, an enzyme in bacterial tyrosine metabolism that produces phenol (B47542), have been explored to reduce phenol levels, highlighting the intricate connections within these metabolic routes. nih.gov

The deuteration of 2,5-dihydroxybenzoic acid to create 2,5-DHB-d3 is primarily for its use as a stable isotope-labeled internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) analyses. This application is essential for the precise quantification of its non-deuterated form, gentisic acid, in complex biological matrices such as plasma, tissues, and other biological fluids. rrml.roresearchgate.net

The use of deuterated internal standards like 2,5-DHB-d3 is a cornerstone of modern bioanalytical methods. For example, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a known amount of the deuterated standard is added to a biological sample. Because the deuterated and non-deuterated forms have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. However, they are distinguishable by their mass-to-charge ratio in the mass spectrometer. This allows for the correction of any analyte loss during sample processing and compensates for variations in instrument response, leading to highly accurate and precise quantification.

Methods have been developed for the sensitive determination of aspirin and its metabolites, including 2,5-dihydroxybenzoic acid, in rat plasma using on-line solid-phase extraction followed by LC-UV detection. researchgate.net Furthermore, LC-MS/MS methods have been established for the quantification of 2,3-DHBA and 2,5-DHBA in rat plasma to evaluate oxidative stress. rrml.ro In such studies, the availability of a deuterated internal standard like 2,5-DHB-d3 is critical for validation and accuracy. The deuteration increases the molecular mass by approximately 3 Da, which is crucial for distinguishing it from the non-deuterated form in mass spectrometric analyses.

Table 1: Analytical Applications of 2,5-Dihydroxybenzoic Acid-d3

| Analytical Technique | Role of 2,5-DHB-d3 | Biological Matrix | Purpose |

|---|---|---|---|

| Mass Spectrometry (MS) | Internal Standard | Plasma, Tissues, Biological Fluids | Accurate quantification of 2,5-dihydroxybenzoic acid |

| High-Performance Liquid Chromatography (HPLC) | Internal Standard | Plasma, Tissues, Biological Fluids | Precise quantification of 2,5-dihydroxybenzoic acid |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | Rat Plasma | Evaluation of oxidative stress by measuring DHBA metabolites |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry | Matrix Material | Biomolecules (e.g., peptides, proteins) | Facilitating ionization of analytes |

Investigation of Biological Activities and Molecular Interactions

Research into the biological effects of 2,5-dihydroxybenzoic acid has revealed a range of therapeutic properties. While most of this research has been conducted on the non-deuterated compound, the findings are directly relevant to understanding the potential of 2,5-DHB-d3 as a research tool and, by extension, the therapeutic implications of modulating its metabolic pathways.

Evidence strongly indicates that gentisic acid possesses anti-inflammatory and antirheumatic properties. bayvillechemical.netpharmaffiliates.comlgcstandards.comamericanchemicalsuppliers.comlgcstandards.com These activities are, in part, attributed to its role as a metabolite of salicylic acid, a well-known anti-inflammatory agent. Studies have shown that 2,5-dihydroxybenzoic acid can modulate inflammatory pathways. For instance, in animal models of induced inflammation, administration of 2,5-DHB has resulted in decreased edema and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The ability to accurately measure the levels of this metabolite using 2,5-DHB-d3 as an internal standard is crucial for pharmacokinetic and pharmacodynamic studies aiming to understand and optimize these anti-inflammatory effects.

2,5-Dihydroxybenzoic acid is recognized for its antioxidant properties, which are linked to its ability to scavenge free radicals. bayvillechemical.netpharmaffiliates.comlgcstandards.comlgcstandards.com The antioxidant capacity of 2,5-DHB has been evaluated in various assays. Its structure, featuring two hydroxyl groups on the benzoic acid ring, facilitates the donation of electrons to neutralize free radicals, thereby mitigating oxidative stress.

The positioning of the hydroxyl groups is critical for its antioxidant efficacy. 2,5-DHB demonstrates superior free radical scavenging compared to other isomers like 3,5-DHB, an effect attributed to the resonance stabilization of its phenoxyl radical. The antioxidant activity of dihydroxybenzoic acids is a subject of detailed study, with theoretical models like Density Functional Theory (DFT) being used to examine the mechanisms of action, such as hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). researchgate.net These studies indicate that the stability of the radical formed after hydrogen donation is a key determinant of antioxidant potency. researchgate.net

Table 2: Investigated Biological Properties of 2,5-Dihydroxybenzoic Acid

| Biological Property | Observed Effects | Potential Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Reduction of pro-inflammatory cytokines (TNF-alpha, IL-6), decreased edema in animal models. | Modulation of inflammatory pathways, related to its role as a salicylic acid metabolite. |

| Antirheumatic | Linked to its anti-inflammatory actions. bayvillechemical.netpharmaffiliates.comlgcstandards.comlgcstandards.com | Inhibition of inflammatory mediators involved in rheumatic conditions. |

| Antioxidant | Significant free radical scavenging activity demonstrated in DPPH assays. | Donation of electrons from hydroxyl groups to neutralize free radicals, enhanced by resonance stabilization of the resulting phenoxyl radical. |

Inhibition of Fibroblast Growth Factors (FGFRs) and Impact on Mitogenesis

2,5-Dihydroxybenzoic acid (gentisic acid) has been identified as a potent inhibitor of fibroblast growth factors (FGFs). medchemexpress.comglpbio.com FGFs are critical signaling proteins involved in a wide array of biological processes, including cell growth, proliferation, and differentiation. The dysregulation of FGF signaling is implicated in various pathological conditions, such as cancer and angiogenesis-dependent diseases. medchemexpress.comglpbio.com

Research has shown that gentisic acid and its derivatives can interfere with the assembly of the signaling complexes that trigger FGF-driven mitogenesis. medchemexpress.comresearchgate.net Studies using both low and high-resolution approaches have demonstrated that this class of inhibitors may employ two distinct mechanisms to disrupt FGF signaling. medchemexpress.comnih.gov The inhibitory action of these compounds has been observed in cell cultures, where they significantly decrease FGF-mediated cell proliferation. This makes them promising candidates for the development of new therapeutic strategies against diseases driven by aberrant FGF activity. researchgate.netnih.gov

While direct studies on the inhibitory effects of this compound on FGFRs are not extensively detailed in the provided results, its role as a stable isotope-labeled internal standard is crucial for quantifying the non-deuterated compound in biological matrices during such research. This allows for accurate determination of the concentration-dependent inhibitory effects of gentisic acid on mitogenesis.

Modulation of Enzyme Kinetics and Pathways

The influence of 2,5-dihydroxybenzoic acid extends to the modulation of specific enzyme kinetics and pathways, with notable examples in both mammalian and plant systems.

Arachidonate (B1239269) 15-lipoxygenase (ALOX15): The lipoxygenase (LOX) pathway, particularly involving arachidonate 15-lipoxygenase (ALOX15), is a key area of investigation. frontiersin.org ALOX15 is an enzyme that catalyzes the peroxidation of polyunsaturated fatty acids, leading to the formation of bioactive lipid mediators. frontiersin.org Dysregulation of the arachidonic acid metabolism, where ALOX15 plays a role, is thought to contribute to inflammatory conditions. nih.gov For instance, in aspirin-exacerbated respiratory disease (AERD), the gene encoding for 15-LO (ALOX15) is significantly elevated. nih.gov

Pharmacological inhibition of ALOX15 has been shown to protect human spermatozoa against oxidative stress by reducing the production of reactive oxygen species and lipid peroxidation. nih.gov While the direct modulation of ALOX15 by 2,5-dihydroxybenzoic acid is not explicitly detailed, the study of such pathways often utilizes isotopically labeled compounds like this compound for precise quantification of metabolites and to understand the kinetics of inhibition.

Plant Defense Mechanisms: Gentisic acid (2,5-dihydroxybenzoic acid) is a known secondary metabolite in plants, where it is involved in defense mechanisms against pests and pathogens. researchgate.netnih.gov It is a component of the complex defense network in plants, which includes innate immunity and phytohormone signaling. mdpi.com The accumulation of gentisic acid has been observed in response to certain plant pathogens. mdpi.com For example, it is one of the main salicylic acid derivatives associated with the response to several pathogens. mdpi.com The use of 2,5-dihydroxybenzoic acid as a matrix in MALDI mass spectrometry further highlights its relevance in studying plant defense polypeptides and other metabolites. mdpi.com

In Vivo Studies Utilizing Deuterated 2,5-Dihydroxybenzoic Acid

The use of deuterated compounds is particularly advantageous in in vivo studies to trace the fate of a molecule within a biological system. This compound, as a stable isotope-labeled analog, is instrumental in these investigations.

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME)

ADME studies are fundamental in pharmacology and toxicology to understand how a substance is handled by a living organism. The use of isotopically labeled compounds is a cornerstone of modern ADME research, enabling the differentiation of the administered compound from its endogenous counterparts. nih.gov Mass spectrometry imaging (MSI) is a powerful technique used in these studies to visualize the spatial distribution of drugs and their metabolites in tissue sections. nih.govnih.gov

In the context of MSI, a deuterated internal standard, such as this compound, can be uniformly applied to tissue sections. amolf.nljst.go.jp This allows for the normalization of the signal and accurate quantification of the target analyte, accounting for variations in ionization efficiency across different tissue types. amolf.nl The matrix used for MALDI-MSI, often 2,5-dihydroxybenzoic acid (DHB) itself, is crucial for the desorption and ionization of the analyte. nih.gov The chemical properties of DHB make it a common choice for the analysis of small molecules. nih.govnih.govacs.org

Tracing Distribution in Specific Tissues and Cellular Compartments

Following administration, tracing the precise location of a compound within specific tissues and even down to the cellular level provides critical information about its mechanism of action and potential sites of toxicity. MALDI-MSI has emerged as a key technology for this purpose, offering high spatial resolution imaging of molecules directly from tissue sections. nih.govresearchgate.net

The process typically involves coating the tissue section with a matrix, such as 2,5-dihydroxybenzoic acid, which co-crystallizes with the analytes of interest. nih.govresearchgate.net A laser is then used to desorb and ionize the molecules, and a mass spectrometer detects their mass-to-charge ratio, generating an image of their distribution. nih.gov The use of a deuterated internal standard, like this compound, is essential for quantitative imaging, as it helps to correct for tissue-specific signal suppression or enhancement effects. amolf.nl This methodology has been successfully applied to map the distribution of various drugs and endogenous molecules in different organs, including the brain. amolf.nlacs.org

Interactive Data Table: Research Applications of 2,5-Dihydroxybenzoic Acid and its Deuterated Form

| Research Area | Compound | Key Findings | Relevant Techniques |

| FGFR Inhibition | 2,5-Dihydroxybenzoic Acid | Potent inhibitor of FGFs, interfering with mitogenic signaling pathways. medchemexpress.comglpbio.com | Cell Culture, Mitogenesis Assays |

| Enzyme Modulation | 2,5-Dihydroxybenzoic Acid | Implicated in the arachidonate 15-lipoxygenase pathway and plant defense mechanisms. nih.govnih.gov | Enzyme Kinetics Assays, Mass Spectrometry |

| ADME Studies | This compound | Used as a stable isotope-labeled internal standard for quantification in ADME studies. amolf.nl | Mass Spectrometry Imaging (MSI), LC-MS |

| Tissue Distribution | This compound | Enables tracing and quantitative imaging of the compound in specific tissues and cellular compartments. amolf.nlamolf.nl | MALDI-MSI |

Coordination Chemistry and Supramolecular Interactions of 2,5 Dihydroxybenzoic Acid Derivatives

Ligand Properties and Metal Complex Formation

2,5-Dihydroxybenzoic acid, also known as gentisic acid, demonstrates notable ligand properties, readily forming complexes with a variety of metal ions. Its ability to chelate is a cornerstone of its utility in coordination chemistry.

Chelation with Transition Metal Ions (e.g., Fe(III), Cr(III), Mo(VI))

Research has shown that 2,5-DHBA effectively binds with several transition metal ions. The interaction with iron(III) is particularly significant, with studies indicating that 2,5-DHBA binds to Fe(III) in a salicylate (B1505791) mode. nih.gov This complexation begins with a 1:1 ligand-to-metal ratio, and as concentrations increase, higher-order complexes with 1:2 and 1:3 stoichiometries are formed. nih.gov The optimal pH range for this complex formation is between 4.5 and 6.5, which aligns with the deprotonation of the carboxylic acid group. nih.gov

The chelation capabilities of 2,5-DHBA extend to other transition metals as well. It has been shown to form complexes with chromium(III), a kinetically more inert d3 center, further supporting the salicylate binding mode. nih.gov The structural similarities between Cr(III) and Fe(III) ions, in terms of ionic radii and charge, lead to the formation of structurally similar complexes. nih.gov

While direct studies on the chelation of 2,5-DHBA with molybdenum(VI) are not extensively detailed, its behavior as a tridentate ligand has been noted in the synthesis of molybdenum complexes. hartleygroup.org The broader family of dihydroxybenzoic acids has been studied in reactions with molybdenum, suggesting the potential for complex formation.

Structural Characterization of Metal-Ligand Complexes

The structural elucidation of metal-ligand complexes involving 2,5-DHBA has been a subject of scientific investigation. High-resolution mass spectrometry has been instrumental in confirming the formation of 1:3 complexes of 2,5-DHBA with Fe(III). nih.gov Spectroscopic methods, such as UV-Vis spectroscopy, have been employed to study the kinetics and equilibrium of these complex formations. nih.gov

The binding mode is a critical aspect of the structural characterization. For Fe(III), the data strongly supports a model where the initial reversible binding occurs through the carboxylate group, followed by a rate-determining step involving the rearrangement of ligands on the initial complex. nih.gov To further validate this, 5-methoxysalicylic acid has been used as a surrogate for 2,5-DHBA. In this molecule, the methylation of one hydroxyl group prevents binding through that oxygen, and the similar spectroscopic results upon complexation with Fe(III) confirm the salicylate-binding mode. nih.gov

| Metal Ion | Stoichiometry (Ligand:Metal) | Binding Mode | Characterization Techniques |

|---|---|---|---|

| Fe(III) | 1:1, 1:2, 1:3 | Salicylate | UV-Vis Spectroscopy, Mass Spectrometry |

| Cr(III) | Not specified | Salicylate | Mass Spectrometry |

| Mo(VI) | Not specified | Tridentate ligand behavior noted | General synthesis applications |

Role as an Iron-Chelating Moiety in Eukaryotic Cells

Recent discoveries have highlighted the presence of low-molecular-weight iron-binding compounds in eukaryotic cells that are crucial for iron transportation. nih.gov 2,5-DHBA has been identified as a key iron-chelating moiety in these cells. nih.goviucr.org There is a remarkable conservation in the biosynthetic pathways for the production of 2,5-DHBA in eukaryotes and 2,3-dihydroxybenzoic acid, which is the iron-binding component of the E. coli siderophore, enterobactin. nih.gov

The depletion of 2,5-DHBA in mammalian cells has been shown to lead to abnormal intracellular iron accumulation and mitochondrial iron deficiency. iucr.org This underscores the critical role of 2,5-DHBA in maintaining iron homeostasis. In murine models, a deficiency of the enzyme responsible for the biogenesis of 2,5-DHBA resulted in microcytic anemia and significant iron overload in tissues, particularly the spleen. iucr.org Exogenous supplementation with 2,5-DHBA was found to alleviate this splenic iron overload. iucr.org These findings firmly establish 2,5-DHBA as a vital siderophore-like molecule in eukaryotes. iucr.org

Applications in Material Science and Polymer Chemistry

The unique chemical structure of 2,5-DHBA derivatives also lends itself to applications in the development of new materials and polymers.

Conjugation for Polymer Development

The ability of 2,5-DHBA to be conjugated with other molecules has been exploited for polymer development. A notable example is the synthesis of a water-soluble 2,5-DHBA-gelatin conjugate. uoa.gr This was achieved through the laccase-catalyzed oxidation of 2,5-DHBA in the presence of gelatin. uoa.gr The resulting conjugate is a soluble dark brown polymer. uoa.gr Such conjugates are being explored for various applications, including the development of antiviral formulations. uoa.gr Furthermore, polymers of 2,5-DHBA have been found to induce the formation of 3D spheroids in mammalian cell cultures, offering a new method for producing these structures for biological research without the need for expensive reagents or equipment. mdpi.com

Synthesis of Liquid Crystalline and Classical Acrylate Monomers

The synthesis of liquid crystalline materials often involves molecules with rigid cores and flexible side chains. While the direct synthesis of liquid crystalline monomers from 2,5-DHBA is not extensively documented in readily available literature, the broader class of benzoic acid derivatives, such as p-alkoxybenzoic acids, are known to form liquid crystal phases through the formation of hydrogen-bonded dimers. This suggests a potential area for future research into the liquid crystalline properties of appropriately functionalized 2,5-DHBA derivatives.

Article Generation Incomplete: Insufficient Data on 2,5-Dihydroxybenzoic Acid-d3

It is not possible to generate the requested article on the "," with a specific focus on the "Photochemistry and Energy Transfer Characteristics of Complexes" of This compound .

A thorough search for scholarly and scientific data pertaining to the photochemical and energy transfer properties of complexes containing the deuterated compound, this compound, did not yield any specific research findings. The available scientific literature and databases focus on the non-deuterated form, 2,5-Dihydroxybenzoic Acid (also known as gentisic acid).

Extrapolating data from the non-deuterated compound to its deuterated analog would not be scientifically rigorous. Isotopic substitution (replacing hydrogen with deuterium) can significantly alter the photophysical and photochemical properties of a molecule and its complexes. This can include changes in vibrational energy levels, which in turn can affect non-radiative decay rates, excited-state lifetimes, and the efficiency of energy transfer processes. Therefore, any article generated based on such extrapolation would not meet the required standards of scientific accuracy.

Without specific research on this compound, it is impossible to provide detailed research findings or construct the data tables as per the instructions. Proceeding with the available information on the non-deuterated analog would fall outside the strict scope of the user's request.

Future Perspectives and Emerging Research Avenues for 2,5 Dihydroxybenzoic Acid D3

Advancements in Quantitative Stable Isotope Metabolomics and Mass Spectrometry Imaging

The integration of stable isotope-labeled internal standards is a cornerstone of accurate and reproducible quantitative analysis in metabolomics. crimsonpublishers.comresearchgate.netnih.gov 2,5-Dihydroxybenzoic Acid-d3 is an ideal candidate for an internal standard in mass spectrometry-based studies, particularly for the quantification of its unlabeled counterpart, 2,5-dihydroxybenzoic acid (gentisic acid), a significant metabolite of salicylic (B10762653) acid. nih.gov The use of a deuterated standard, which has nearly identical physicochemical properties to the analyte but a distinct mass, allows for the correction of variations in sample preparation and instrument response, leading to more reliable data. nih.govnih.govacanthusresearch.com

In the realm of mass spectrometry imaging (MSI), 2,5-dihydroxybenzoic acid (DHB) is already a widely utilized matrix for the analysis of a variety of biomolecules, including lipids, peptides, and proteins. nih.govbruker.comresearchgate.netnih.gov Future research is expected to explore the use of this compound as a matrix or a component of mixed matrices. This could offer novel capabilities, such as isotope-dilution-based quantification directly from tissue sections, providing not only spatial distribution but also absolute concentration of specific analytes. The development of advanced matrix application techniques, such as sublimation or automated spraying, will be crucial for achieving the high spatial resolution necessary for cellular and subcellular imaging. nih.gov

Table 1: Applications of 2,5-Dihydroxybenzoic Acid (DHB) as a MALDI Matrix

| Analyte Class | Application | Reference |

| Lipids | Mapping of (phospho)lipids in biological tissues. | nih.gov |

| Peptides & Proteins | Analysis of a wide variety of peptides and proteins. | bruker.com |

| Carbohydrates | Analysis of phosphopeptides and glycoproteins. | bruker.com |

| Small Molecules | Label-free compound profiling in cells. | bruker.com |

Expansion into Targeted Clinical Research and Biomarker Discovery

Gentisic acid has demonstrated a range of biological activities, including anti-inflammatory and antioxidant properties, which makes it a compound of interest in clinical research. nih.gov As a stable isotope-labeled analog, this compound can play a pivotal role in pharmacokinetic and pharmacodynamic (PK/PD) studies of gentisic acid and its parent compounds, such as aspirin (B1665792). By administering the deuterated compound, researchers can accurately trace its absorption, distribution, metabolism, and excretion (ADME) without the confounding presence of the endogenous analyte.

The development of robust and validated biomarkers is a critical need in modern medicine for early diagnosis, prognosis, and monitoring of therapeutic response. nih.govnih.govumn.edu Future clinical trials could employ this compound to validate gentisic acid as a biomarker for diseases associated with oxidative stress or inflammation. For instance, in studies investigating the efficacy of anti-inflammatory drugs, the turnover of gentisic acid could be precisely measured using the deuterated internal standard, providing a quantitative measure of drug efficacy.

Exploration of Novel Biochemical Pathways and Therapeutic Interventions

Isotope tracers are invaluable tools for elucidating metabolic pathways. nih.govbiorxiv.orgnih.govresearchgate.net The administration of this compound to biological systems, followed by mass spectrometric analysis of downstream metabolites, can help to uncover previously unknown biochemical transformations of gentisic acid. This approach can provide a dynamic view of metabolic fluxes and how they are altered in disease states or in response to therapeutic agents.

Furthermore, the "deuterium switch" is a strategy in drug development where hydrogen atoms at sites of metabolism in a drug molecule are replaced with deuterium (B1214612). nih.gov This can lead to a kinetic isotope effect, slowing down the rate of metabolism and thereby improving the pharmacokinetic profile of the drug, potentially leading to lower required doses and reduced side effects. nih.govnih.gov Given the known biological activities of gentisic acid, future research could explore the therapeutic potential of this compound itself. It is conceivable that its altered metabolic fate could lead to enhanced efficacy or a different pharmacological profile compared to its non-deuterated counterpart.

Development of Enhanced and Cost-Effective Synthetic Strategies for Isotope-Labeled Compounds

The broader application of this compound and other stable isotope-labeled compounds is contingent on the availability of efficient and economical synthetic methods. While the synthesis of deuterated compounds can be more complex and costly than their unlabeled analogs, ongoing advancements in synthetic chemistry are addressing these challenges.

One promising approach is the use of deuterium oxide (D2O) as a deuterium source in the presence of an acid catalyst, such as deuterium chloride (DCl), to achieve selective deuterium exchange on aromatic rings. A practical method has been developed for the preparation of various deuterated hydroxybenzoic acids by refluxing the corresponding hydroxybenzoic acid in D2O with DCl. researchgate.net This method has been shown to quantitatively yield products such as 2,6-dihydroxybenzoic-3,5-d2 acid and 3,5-dihydroxybenzoic-2,4,6-d3 acid. researchgate.net The selectivity of this deuteration is governed by the substituent effects of the hydroxyl and carboxyl groups on the aromatic ring. researchgate.net

Table 2: Deuteration of Hydroxybenzoic Acids

| Compound | Deuterated Product | Deuteration (%) |

| 2,6-dihydroxybenzoic acid | 2,6-dihydroxybenzoic-3,5-d2 acid | Quantitative |

| 3,5-dihydroxybenzoic acid | 3,5-dihydroxybenzoic-2,4,6-d3 acid | Quantitative |

| 3,5-dimethoxy-4-hydroxybenzoic acid | 3,5-dimethoxy-4-hydroxybenzoic-2,6-d2 acid | Quantitative |

| 3,4,5-trihydroxybenzoic acid | 3,4,5-trihydroxybenzoic-2,6-d2 acid | Quantitative |

| Data from a study on the selective preparation of deuterated hydroxybenzoic acids. researchgate.net |

Future research in this area will likely focus on optimizing reaction conditions to maximize deuterium incorporation and yield, as well as exploring alternative, more cost-effective deuterium sources and catalysts. The development of flow chemistry and other process intensification technologies could also play a significant role in making the synthesis of these valuable research tools more accessible to the scientific community.

Q & A

Basic Research Questions

Q. What are the optimal storage and handling conditions for 2,5-Dihydroxybenzoic Acid-d3 to ensure stability in experimental workflows?

- Methodological Answer : Store the compound at +4°C in a desiccated environment to prevent degradation. For long-term storage, aliquot the compound under inert gas (e.g., argon) to minimize deuterium exchange with ambient moisture. Purity (>95% HPLC) should be verified via reverse-phase chromatography before use, as impurities can interfere with isotopic labeling efficiency .

Q. How does this compound function as a matrix in MALDI-MS, and what are its advantages over non-deuterated analogs?

- Methodological Answer : The deuterated form reduces background noise in MALDI-MS by minimizing proton exchange, enhancing signal clarity for low-abundance analytes like peptides and glycoproteins. For phosphopeptide analysis, combine it with additives (e.g., ammonium citrate) to improve crystallization homogeneity. Validate performance using calibration standards with defined signal-to-noise thresholds (e.g., >10:1) .

Q. What synthetic routes are recommended for preparing isotopically labeled derivatives of this compound?

- Methodological Answer : Deuterium incorporation typically occurs via acid-catalyzed exchange using D₂O or deuterated solvents. Post-synthesis, characterize the product using high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98 atom% D). Monitor residual protons via ¹H-NMR, focusing on the absence of peaks at δ 6.8–7.2 ppm (aromatic protons) .

Advanced Research Questions

Q. How can researchers design metabolic tracing experiments using this compound to study tyrosine or benzoic acid pathways?

- Methodological Answer : Use LC-ESI-MS/MS in positive ion mode with a C18 column (2.1 × 50 mm, 1.7 µm) for separation. Spike deuterated internal standards into biological matrices (e.g., plasma, urine) to correct for ion suppression. Quantify metabolites via multiple reaction monitoring (MRM) transitions specific to the deuterated fragment ions (e.g., m/z 157.14 → 113.02). Validate recovery rates (99–102%) across three concentration levels .

Q. What experimental strategies address contradictions in ionization efficiency between deuterated and non-deuterated forms of 2,5-Dihydroxybenzoic Acid?

- Methodological Answer : Deuterium’s mass shift can alter ionization kinetics. To mitigate variability:

- Normalize data using a deuterated/non-deuterated internal standard pair.

- Optimize ESI source parameters (e.g., capillary voltage, gas flow) to balance sensitivity for both forms.

- Cross-validate results with alternative ionization methods (e.g., APCI) to confirm isotopic fidelity .

Q. How does the dual role of this compound as a fibroblast growth factor (FGF) inhibitor and isotopic tracer influence assay design?

- Methodological Answer : In cell-based studies, pre-incubate the compound (10–50 µM) to assess FGF inhibition via phosphorylation assays (e.g., Western blot for p-FGFR). For tracer applications, use lower concentrations (1–5 µM) to avoid off-target effects. Employ siRNA knockdown of FGF receptors as a control to isolate isotopic labeling outcomes from pharmacological activity .

Q. What are the limitations of using this compound in quantitative proteomics, and how can they be resolved?

- Methodological Answer : Deuterium labeling may introduce retention time shifts in LC-MS, complicating peak alignment. Use retention time indexing (RTI) algorithms or hydrophilic interaction chromatography (HILIC) to improve alignment. For absolute quantification, generate a calibration curve with synthetic deuterated peptides matching the target proteoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.